Beta-Amyloid (2-40)
Description
Properties
Molecular Weight |
4214.8 |
|---|---|
sequence |
AEFRHDSGYEVHHQKLVFFAEDVGSNKGAIIGLMVGGVV |
Origin of Product |
United States |
Biosynthesis and Proteolytic Processing of Amyloid Precursor Protein App
Amyloidogenic Pathway and Beta-Amyloid (2-40) Generation
The amyloidogenic pathway is a metabolic route that leads to the production of various Aβ peptides. biolegend.comresearchgate.net This pathway involves the sequential cleavage of APP by two key enzymes: β-secretase and γ-secretase. frontiersin.orgnih.gov The process is initiated when APP is cleaved by β-secretase, which cuts the protein at the N-terminus of the Aβ domain. nih.gov This cleavage releases a soluble N-terminal fragment (sAPPβ) and leaves a membrane-bound C-terminal fragment known as C99. frontiersin.orgresearchgate.net The C99 fragment then becomes the substrate for the γ-secretase complex, which performs an intramembrane cleavage to generate Aβ peptides of varying lengths, including Aβ(1-40) and Aβ(1-42), along with the APP intracellular domain (AICD). nih.govresearchgate.net
While Aβ(1-40) and Aβ(1-42) are the most studied isoforms, a variety of other N- and C-terminally truncated or modified Aβ species are also produced. nih.govaging-us.com The generation of Aβ(2-40) can occur through alternative cleavage events or post-translational modifications of the initially formed Aβ peptides. frontiersin.orgresearchgate.net This process can be initiated by enzymes other than BACE1 or through the subsequent action of aminopeptidases on full-length Aβ. researchgate.netfrontiersin.org
Role of β-Secretase (BACE1) Cleavage
The primary β-secretase responsible for initiating the amyloidogenic pathway is the β-site APP cleaving enzyme 1 (BACE1), a type I transmembrane aspartyl protease. nih.govfrontiersin.org BACE1 is synthesized in the endoplasmic reticulum and is active in acidic intracellular compartments like endosomes. frontiersin.orgpnas.org Its cleavage of APP at the Asp+1 position of the Aβ sequence is the rate-limiting step for the generation of Aβ peptides. nih.govnih.gov This action produces the C99 fragment, which is the direct precursor to Aβ. nih.gov
Interestingly, BACE1 can also cleave APP at an alternative site, Glu+11, within the Aβ domain, leading to the formation of a C89 fragment and subsequently truncated Aβ peptides. nih.gov The selection between the Asp+1 and Glu+11 cleavage sites can be influenced by mutations in the APP gene. nih.gov While BACE1 is the principal β-secretase in neurons for generating the N-terminus of Aβ starting at Asp1, other proteases can cleave APP at different positions, contributing to the heterogeneity of Aβ peptides. frontiersin.orgjhu.edu
Role of γ-Secretase Complex and Isoform Specificity
The γ-secretase complex is a multi-protein enzyme responsible for the final intramembrane cleavage of the C99 fragment, which liberates the Aβ peptide. researchgate.netnih.gov This complex is composed of at least four core components: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2. frontiersin.orgnih.gov Presenilin forms the catalytic core of the complex. eneuro.org
The cleavage by γ-secretase is not precise and can occur at several positions within the transmembrane domain of C99, leading to the production of Aβ peptides of varying C-terminal lengths. news-medical.netnih.gov The most common isoforms are Aβ(1-40) and Aβ(1-42). news-medical.netresearchgate.net The ratio of Aβ42 to Aβ40 is considered significant, as Aβ42 is more prone to aggregation. cell-stress.comneurology.org The specific isoform of the Aph-1 subunit within the γ-secretase complex can influence the production of longer Aβ peptides. nih.gov The processive nature of γ-secretase involves initial cleavage to produce longer Aβ peptides, which are then trimmed to shorter forms like Aβ40 and Aβ42. elifesciences.org
N-terminal Truncations and Post-Translational Modifications (e.g., Pyroglutamate-modified Aβ)
In addition to the canonical full-length Aβ peptides, a significant portion of Aβ found in the brain is N-terminally truncated. nih.govresearchgate.net These truncated species, such as Aβ(2-x), Aβ(3-x), and Aβ(4-x), have different biophysical properties, including a higher propensity for aggregation. nih.govresearchgate.net
The generation of Aβ(2-40) can result from the cleavage of full-length Aβ(1-40) by aminopeptidases like aminopeptidase (B13392206) A, which removes the first amino acid (Asp). researchgate.net Other enzymes, such as meprin-β and ADAMTS4, have also been implicated in the direct generation of N-terminally truncated Aβ peptides from APP. frontiersin.orgresearchgate.net
A prominent post-translational modification is the formation of pyroglutamate-modified Aβ (AβpE3-x). nih.gov This process involves the N-terminal truncation of Aβ to expose a glutamate (B1630785) residue at position 3, which is then cyclized by the enzyme glutaminyl cyclase. nih.govnih.gov AβpE3-x is highly resistant to degradation and acts as a seed for Aβ aggregation. nih.govacs.org Other post-translational modifications that can affect Aβ's properties include phosphorylation and isomerization. frontiersin.orgfrontiersin.org
Non-Amyloidogenic Pathway and APP Metabolism
In contrast to the amyloidogenic pathway, the non-amyloidogenic pathway is the major processing route for APP and precludes the formation of Aβ peptides. biolegend.commdpi.com This pathway is initiated by the cleavage of APP by α-secretase, an enzyme that cuts within the Aβ domain. researchgate.netfrontiersin.org
This cleavage event produces a large soluble ectodomain called sAPPα and a membrane-bound C-terminal fragment known as C83. frontiersin.orgmdpi.com Because the α-secretase cleavage site is located within the Aβ sequence, the intact Aβ peptide cannot be formed. researchgate.net The C83 fragment can be further processed by the γ-secretase complex to generate a small, non-toxic peptide called p3 and the APP intracellular domain (AICD). nih.govcell-stress.com The sAPPα fragment has been shown to have neuroprotective functions and can inhibit the activity of BACE1, thereby promoting the non-amyloidogenic pathway. mdpi.com
Table 1: Key Enzymes in APP Processing
| Enzyme | Pathway | Action | Substrate | Product(s) |
|---|---|---|---|---|
| α-Secretase | Non-amyloidogenic | Cleaves within the Aβ domain of APP. researchgate.netfrontiersin.org | APP | sAPPα, C83 fragment. frontiersin.orgmdpi.com |
| β-Secretase (BACE1) | Amyloidogenic | Initial cleavage of APP at the N-terminus of the Aβ domain. nih.gov | APP | sAPPβ, C99 fragment. frontiersin.orgresearchgate.net |
| γ-Secretase | Amyloidogenic & Non-amyloidogenic | Intramembrane cleavage of C-terminal fragments. researchgate.netnih.gov | C99 fragment, C83 fragment | Aβ peptides, AICD, p3 peptide. nih.govresearchgate.netcell-stress.com |
| Aminopeptidase A | Amyloidogenic (modification) | Removes the N-terminal aspartate from Aβ(1-x). researchgate.net | Aβ(1-x) | Aβ(2-x). researchgate.net |
| Glutaminyl Cyclase | Amyloidogenic (modification) | Cyclizes N-terminal glutamate on truncated Aβ. nih.govnih.gov | Aβ(3-x) | AβpE3-x. nih.gov |
Conformational Dynamics and Aggregation of Beta Amyloid 2 40
Monomeric States and Early Conformational Transitions
Beta-Amyloid (Aβ) is an intrinsically disordered protein, meaning it lacks a stable three-dimensional structure in its monomeric form. mdpi.com This inherent flexibility allows it to adopt various conformations. While predominantly found in a random coil or α-helical state, Aβ monomers can undergo conformational transitions to β-sheet structures. This shift is a critical early step in the aggregation cascade. aging-us.comox.ac.uk
Molecular dynamics simulations have shown that Aβ(1-40) can transition from an α-helical to a coil structure via an intermediate state containing mixed helix and β-sheet elements. pnas.org These simulations identified that specific glycine (B1666218) residues (G25, G29, G33, and G37) are crucial for the formation of β-sheets in an aqueous environment. pnas.org The substitution of these glycines with alanines was found to stabilize the helical structure and reduce β-sheet formation. pnas.org
The initial monomeric conformation significantly influences the rate of aggregation. mdpi.com A higher propensity to form β-sheet structures in the monomeric state can accelerate the subsequent oligomerization and fibrillogenesis. mdpi.com Spectroscopic studies have revealed that oligomers are often composed of random coil secondary structures that can transition to β-structures as aggregation progresses. biorxiv.org
Oligomerization Mechanisms of Beta-Amyloid (2-40)
The self-assembly of Aβ monomers into larger aggregates is a complex process that begins with the formation of small, soluble oligomers. mdpi.comcreative-diagnostics.com These oligomers are considered key neurotoxic species in Alzheimer's disease. nih.gov The oligomerization process is divergent, with pathways leading to both on-pathway, fibril-forming oligomers and off-pathway, non-fibrillar aggregates. nih.govbiorxiv.org
The formation of Aβ oligomers is a nucleation-dependent process. aging-us.com It involves a lag phase where monomers undergo conformational changes and associate to form oligomeric nuclei, followed by an elongation phase where these nuclei grow by adding more monomers. aging-us.com
Formation of Soluble Oligomers: Nucleation and Elongation
The aggregation of Aβ peptides is initiated by a primary nucleation step, where monomers assemble into a nucleus. bmbreports.org Once a nucleus is formed, it can elongate by the addition of further monomers. frontiersin.org This process is concentration-dependent. bmbreports.org
The formation of toxic oligomers is coupled to the growth of insoluble fibrils through this fibril-catalyzed secondary nucleation. nih.gov This is consistent with observations of halos of soluble Aβ oligomers surrounding dense-core plaques in the brain. nih.gov
Influence of Amino Acid Sequence and C-terminal Differences on Oligomerization Propensity
The primary amino acid sequence of Aβ has a significant impact on its aggregation propensity. mdpi.comnih.gov The difference of just two amino acids at the C-terminus between Aβ40 and Aβ42 dramatically alters their aggregation behavior. bmbreports.orgnih.gov Aβ42, with the additional Ile41 and Ala42 residues, is more hydrophobic and aggregates much more rapidly than Aβ40. bmbreports.orgnih.gov
The C-terminal region plays a dominant role in the oligomerization of Aβ42, while the aggregation of Aβ40 is primarily driven by interactions within the central hydrophobic region. acs.org The presence of Ile-41 is critical for the formation of the pentamer/hexamer paranuclei by Aβ42, and Ala-42 is necessary for the subsequent assembly of these units into larger oligomers. pnas.orgpnas.org Substituting the hydrophobic C-terminal residues of Aβ42 with hydrophilic ones slows down its aggregation rate. bmbreports.org
Even single amino acid substitutions at other positions can significantly alter aggregation kinetics. For example, substituting the first amino acid with Tyrosine in Aβ40 slows down assembly and leads to more compact oligomers. nih.gov
Role of Specific Residues and Hydrophobic Regions in Beta-Amyloid (2-40) Aggregation
Specific regions and residues within the Aβ sequence are crucial for its aggregation. The central hydrophobic cluster (residues 17-21) and another hydrophobic region in the C-terminus (residues 30-40) are key drivers of aggregation. jst.go.jpnih.gov These hydrophobic regions are involved in forming the β-sheet structures that are characteristic of amyloid aggregates. nih.govmdpi.com
Molecular dynamics simulations suggest that Aβ40 can form a β-hairpin structure, which brings the β1 (residues 10-22) and β2 (residues 30-40) regions into proximity, promoting the formation of intermolecular β-sheets. jst.go.jpmdpi.com The formation of this β-hairpin is a key step that accelerates oligomer formation. mdpi.com
Specific residues also play critical roles. For instance, Arg5 is important for the dimerization of Aβ42 by forming a salt bridge with the C-terminus, which stabilizes the β-hairpin structure. nih.gov For Aβ40, Arg5 forms intermolecular contacts with negatively charged residues in the N-terminal region, which is essential for its dimerization. nih.govacs.org The central hydrophobic cluster (Leu17–Ala21) is particularly important for controlling the fibril formation of Aβ40. nih.gov Furthermore, residues Phe19 and Ile32 have been identified as essential for the fibrillar aggregation of Aβ42. acs.org
Protofibril and Fibril Formation from Beta-Amyloid (2-40)
Following the formation of oligomers, the aggregation process continues with the assembly of protofibrils and ultimately mature fibrils. mdpi.comcreative-diagnostics.com Protofibrils are soluble, elongated structures that are intermediates on the pathway to fibril formation. pnas.org They can be formed through the self-association of smaller oligomers, such as the pentamer/hexamer units of Aβ42. pnas.org
The transition from oligomers to protofibrils and fibrils involves significant conformational rearrangements, where unstructured or α-helical regions convert into predominantly β-sheet structures. aging-us.compnas.org Mature Aβ fibrils are insoluble and characterized by a cross-β sheet structure, where β-strands run perpendicular to the fibril axis. mdpi.com These fibrils are often composed of two or more intertwined protofilaments. nih.gov
The structure of the final fibril can vary. Aβ(1-40) fibrils often adopt a U-shaped conformation, whereas Aβ(1-42) fibrils can form an S-shaped conformation. nih.gov These structural differences are influenced by factors such as the amino acid sequence and the surrounding solution conditions. nih.gov Aβ40 protofibrils are aligned in parallel to form the mature fibril structure. bmbreports.org
Conformational Transitions: Alpha-Helix to Beta-Sheet Conversion
The aggregation of Aβ peptides is fundamentally linked to a conformational transition from a soluble, often alpha-helical or random coil state, to an insoluble beta-sheet-rich structure. pnas.orgcore.ac.ukpnas.org This conversion is a critical step in the formation of amyloid fibrils. pnas.orgbachem.com Molecular dynamics simulations have shown that Aβ(1-40) can undergo a transition from an α-helix to a β-sheet conformation in an aqueous solution. pnas.orgnih.govpnas.org This process can involve intermediate states with mixed α-helix and β-sheet content. pnas.orgnih.govpnas.org
Studies on Aβ(1-40) have revealed that specific residues and environmental factors play a crucial role in this transition. For instance, four glycine residues (G25, G29, G33, and G37) have been identified as important for the formation of β-sheets in Aβ(1-40) in aqueous solutions. pnas.orgnih.govpnas.org The substitution of these glycines with alanines was found to stabilize the helical structure and reduce β-sheet formation. pnas.orgnih.govpnas.org While these studies focus on Aβ(1-40), the high sequence similarity suggests that similar mechanisms are at play for Aβ(2-40). The process is often described as a slow conversion from a normally α-helical form to a stable β-sheet, which is considered central to the disease process. pnas.org This transition can be influenced by factors such as pressure and temperature, which can induce the shift from α-helix to random coil and then to β-sheet structures. tandfonline.com
Structural Models of Beta-Amyloid (2-40) Fibrils (e.g., Cross-β Structure)
Amyloid fibrils formed from Aβ peptides are characterized by a specific structural motif known as the cross-β structure. nih.govportlandpress.com In this arrangement, the β-strands of the peptide run perpendicular to the long axis of the fibril, while the hydrogen bonds that stabilize the β-sheets run parallel to it. portlandpress.compnas.org This fundamental architecture has been confirmed by techniques like X-ray fiber diffraction. pnas.org
Detailed structural models of Aβ(1-40) fibrils, which provide insights into the likely structure of Aβ(2-40) fibrils, have been developed using solid-state NMR spectroscopy and electron microscopy. pnas.orgrcsb.orgpnas.org These models reveal that the fibrils are composed of protofilaments, which in turn are made up of stacked Aβ peptides. pnas.org In one common model for Aβ(1-40) fibrils, residues 12–24 and 30–40 form β-strands that create parallel β-sheets through intermolecular hydrogen bonding. pnas.org The region encompassing residues 25–29 forms a bend, bringing the two β-sheets into contact. pnas.org This creates a double-layered β-sheet structure with a hydrophobic core. pnas.org
| Feature | Description |
| Fundamental Motif | Cross-β structure, where β-strands are perpendicular to the fibril axis. nih.govportlandpress.com |
| β-Sheet Arrangement | In-register parallel β-sheets are a common feature. pnas.orgpnas.org |
| Aβ(1-40) Model | Residues ~12-24 and ~30-40 form β-strands, with a bend at residues ~25-29. pnas.org |
| Polymorphism | Fibrils can exhibit different symmetries (e.g., two-fold, three-fold). rcsb.orgpnas.org |
| Stabilization | Stabilized by intermolecular hydrogen bonds and a "steric zipper" of side chains. pnas.orgresearchgate.net |
Factors Influencing Beta-Amyloid (2-40) Aggregation Kinetics
The kinetics of Aβ aggregation are highly sensitive to a variety of factors. nih.govescholarship.org The process is generally characterized by a lag phase, during which initial aggregation nuclei are formed, followed by a growth phase of rapid fibril extension. nih.gov
Environmental Modulators (pH, Concentration, Solvents)
The physicochemical environment has a profound impact on the rate and extent of Aβ aggregation.
pH: The pH of the solution influences the charge state of the Aβ peptide and can affect aggregation. mdpi.com Aβ aggregation is typically favored at neutral to slightly acidic pH values. mdpi.com Extreme pH conditions can destabilize the peptide and alter its aggregation kinetics. mdpi.com For Aβ(1-40), it has been shown that at a pH below 3.0 or above 7.2, the peptide is more soluble, which can inhibit aggregation. bachem.com
Concentration: Higher concentrations of Aβ generally lead to faster aggregation kinetics and the formation of larger aggregates. mdpi.com However, very high concentrations might result in the formation of non-specific, amorphous aggregates rather than ordered fibrils. mdpi.com
Solvents: The solvent environment can significantly modulate aggregation. Organic solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are often used to disrupt pre-existing aggregates and generate monomeric Aβ. bachem.comabcam.cn However, the presence of certain solvents, even at low concentrations, can enhance aggregation. For example, low concentrations of fluorinated alcohols can enhance the rate of fibril growth. aip.org The choice of buffer and the presence of counterions can also drastically change the aggregation rate. bachem.com
| Factor | Effect on Aβ Aggregation |
| pH | Optimal aggregation at neutral to slightly acidic pH. mdpi.com Extreme pH can destabilize the peptide. mdpi.com |
| Concentration | Higher concentration generally accelerates aggregation. mdpi.com |
| Solvents | Can either disrupt aggregates (e.g., HFIP) or enhance fibrillization (e.g., low concentrations of fluorinated alcohols). bachem.comabcam.cnaip.org |
Interactions with Other Biomolecules (e.g., Transthyretin, α-synuclein, Gangliosides)
Interactions with other biological molecules can either promote or inhibit the aggregation of Aβ peptides.
Transthyretin (TTR): This protein, found in cerebrospinal fluid and plasma, has been shown to interact with Aβ and inhibit its aggregation. researchgate.netmdpi.com TTR can bind to Aβ monomers, oligomers, and fibrils, with a higher affinity for the aggregated forms. researchgate.net This interaction is believed to suppress the toxic effects of Aβ. researchgate.net The protective mechanism involves TTR directly binding to Aβ, thereby preventing both primary and secondary nucleation events in the aggregation cascade. mdpi.comacs.org While TTR tetramers can inhibit Aβ aggregation, the monomeric form of TTR has been suggested to be a more potent inhibitor. researchgate.netnih.gov
α-Synuclein: There is evidence of cross-talk between Aβ and α-synuclein, the protein associated with Parkinson's disease. nih.govfrontiersin.org Direct interactions between the two proteins can occur, potentially in pathological states where their subcellular localizations are altered. nih.gov Studies have shown that soluble species of α-synuclein can inhibit the fibrillization of Aβ while promoting the formation of oligomers. nih.gov Conversely, soluble species of Aβ can trigger the aggregation of α-synuclein. biorxiv.org This suggests a complex interplay where the aggregation state of each protein influences the other. acs.org
Gangliosides: These lipids, particularly GM1 ganglioside found in neuronal membranes, can act as nucleation sites for Aβ aggregation. semanticscholar.orgmdpi.com The binding of Aβ to clusters of GM1 can induce a conformational change in the peptide, promoting the formation of β-sheet-rich structures that can act as seeds for fibril growth. semanticscholar.orgmdpi.com The interaction is stronger with ganglioside clusters than with uniformly distributed GM1. mdpi.com This interaction appears to be localized to the N-terminal region of the Aβ peptide. nih.gov Interestingly, while some studies show gangliosides promoting aggregation, others suggest they can inhibit the aggregation of Aβ40 under certain conditions. rsc.org
| Interacting Biomolecule | Effect on Aβ(2-40) Aggregation | Mechanism of Interaction |
| Transthyretin (TTR) | Inhibition | Binds to Aβ species (monomers, oligomers, fibrils) and suppresses nucleation. researchgate.netacs.org |
| α-Synuclein | Complex (can inhibit fibrillization but promote oligomerization) | Direct interaction and co-assembly, with the aggregation state of each protein influencing the other. nih.govacs.org |
| Gangliosides (e.g., GM1) | Promotion (can act as nucleation sites) | Binds to Aβ, inducing a conformational change to a β-sheet structure that seeds fibril formation. semanticscholar.orgmdpi.com |
Clearance and Degradation Mechanisms of Beta Amyloid 2 40
Enzymatic Degradation Pathways
The proteolytic breakdown of Aβ peptides is a primary mechanism for their removal from the brain. nih.gov A variety of enzymes, collectively known as amyloid-degrading enzymes (ADEs), have been identified to cleave Aβ into smaller, less toxic fragments. en-journal.orgnih.gov
Role of Amyloid-Degrading Enzymes (ADEs)
Several key enzymes play a significant role in the degradation of Aβ peptides, including Aβ (2-40).
Neprilysin (NEP): A membrane-bound zinc metalloendopeptidase, neprilysin is a major Aβ-degrading enzyme in the brain. acs.orgdiva-portal.org It is highly expressed in the hippocampus, an area significantly affected in Alzheimer's disease. diva-portal.org NEP degrades both Aβ (1-40) and Aβ (1-42) in vitro and in vivo. thno.org Studies have shown that increasing NEP expression and activity can significantly reduce the burden of Aβ. en-journal.org Conversely, a decrease in NEP levels is associated with Aβ accumulation. diva-portal.org While NEP can degrade both Aβ40 and Aβ42, some research suggests it may degrade membrane-bound Aβ42 more efficiently than Aβ40 in vivo. thno.org
Insulin-Degrading Enzyme (IDE): IDE is another crucial zinc metalloprotease involved in the degradation of several peptides, including insulin (B600854) and Aβ. nih.govacs.orgmdpi.com It primarily degrades the monomeric form of Aβ. nih.gov Insulin competes with Aβ for degradation by IDE, meaning that high levels of insulin can lead to reduced Aβ clearance. researchgate.nettandfonline.com This competition provides a potential link between metabolic conditions like type 2 diabetes and an increased risk of neurodegenerative diseases characterized by Aβ accumulation. mdpi.comresearchgate.net
Matrix Metalloproteinases (MMPs): Certain members of the MMP family, particularly MMP-2 and MMP-9, are capable of degrading Aβ peptides. austinpublishinggroup.comnih.gov These enzymes, which are involved in remodeling the extracellular matrix, can cleave Aβ into smaller, non-toxic fragments. austinpublishinggroup.comresearchgate.net In vitro studies have demonstrated that both MMP-2 and MMP-9 can degrade Aβ40 and Aβ42, generating C-terminally truncated fragments. nih.govresearchgate.net Specifically, MMP-9 has been shown to cleave Aβ(1-40) at several sites, with a predominant cleavage site at Leu34-Met35. jneurosci.org However, the regulation of MMPs in the context of Aβ is complex, as oligomeric Aβ has been shown to have paradoxical effects on MMP-2 expression in different experimental models. nih.gov
Glutamate (B1630785) Carboxypeptidase II (GCPII): Initially known for its role in neurotransmitter metabolism, Glutamate Carboxypeptidase II (GCPII) has been identified as a novel Aβ-degrading enzyme. nih.gov Research has shown that GCPII can cleave Aβ monomers, soluble oligomers, and even fibrils, reducing their neurotoxicity. nih.gov It appears to be particularly effective at degrading the multimeric forms of Aβ. kdca.go.kr However, there is some conflicting evidence, with other studies finding no evidence of Aβ degradation by GCPII, suggesting that its role may be more complex and potentially dependent on substrate conformation or other factors. nih.gov
Non-Enzymatic Clearance Pathways
In addition to direct enzymatic breakdown, several non-enzymatic pathways contribute to the removal of Aβ from the brain. en-journal.orgnih.gov These pathways involve the bulk flow of interstitial fluid, cellular uptake, and transport across the blood-brain barrier.
Interstitial Fluid Drainage and Glymphatic System
The brain utilizes a specialized system for waste clearance known as the glymphatic system. en-journal.orgaging-us.com This system facilitates the exchange of cerebrospinal fluid (CSF) with the brain's interstitial fluid (ISF), effectively washing away metabolic byproducts, including Aβ. nih.govnih.gov CSF enters the brain along perivascular spaces surrounding arteries, mixes with the ISF, and then exits along perivenous spaces. en-journal.orgnih.gov This process is particularly active during sleep. nih.gov Impairment of the glymphatic system is thought to contribute to the accumulation of Aβ and is considered a potential factor in the development of neurodegenerative diseases. aging-us.comnih.govfrontiersin.org
Cellular Uptake and Phagocytosis by Glial Cells (Microglia, Astrocytes)
Glial cells, including microglia and astrocytes, play a vital role in clearing Aβ from the extracellular space through uptake and phagocytosis. en-journal.orgbiorxiv.orgfrontiersin.orgnih.gov
Microglia: As the resident immune cells of the central nervous system, microglia recognize and engulf Aβ peptides. biorxiv.orgfrontiersin.org This process is mediated by various receptors on the microglial surface, including Toll-like receptors (TLRs) and scavenger receptors. frontiersin.orgbiomolther.org
Astrocytes: Astrocytes also contribute to Aβ clearance by internalizing monomeric and oligomeric forms of the peptide. frontiersin.org They can take up Aβ directly through receptors like the low-density lipoprotein receptor-related protein 1 (LRP1). frontiersin.org Studies have shown that both microglia and astrocytes are capable of taking up Aβ(1-40). mdpi.com While both cell types participate in this process, some research suggests that microglia may phagocytose more Aβ than astrocytes. biorxiv.orgnih.gov
Transport Across the Blood-Brain Barrier (BBB) (e.g., LRP1-mediated Transcytosis)
The blood-brain barrier (BBB) is a critical interface that regulates the passage of substances between the brain and the peripheral circulation. A significant portion of Aβ clearance from the brain occurs via transport across the BBB. oup.comnih.gov
The low-density lipoprotein receptor-related protein 1 (LRP1) is a key receptor involved in the transport of Aβ from the brain to the blood. oup.comnih.govfrontiersin.org Located on the abluminal side (brain side) of brain endothelial cells, LRP1 binds to Aβ and facilitates its transcytosis across the endothelial cells into the bloodstream. nih.govd-nb.info A soluble form of LRP1 (sLRP1) also exists in the plasma and acts as a peripheral "sink" by binding to circulating Aβ, which may help to draw Aβ out of the brain. nih.gov The expression and function of LRP1 can be influenced by other proteins, such as ADAM10, which is involved in LRP1 shedding and can thereby affect Aβ clearance. d-nb.info
Dysregulation of Clearance in Neuropathological Conditions
Impaired clearance of Aβ is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases like Alzheimer's disease. oup.comnih.gov This impairment can result from a decline in the efficiency of any of the clearance pathways described above.
For instance, a reduction in the expression or activity of key Aβ-degrading enzymes like neprilysin and IDE can lead to Aβ accumulation. diva-portal.orgnih.gov Similarly, dysfunction of the glymphatic system, which can occur with aging, may slow the removal of Aβ from the brain's interstitial fluid. nih.gov
Furthermore, alterations in the function of glial cells can impact Aβ clearance. While microglia and astrocytes normally help clear Aβ, chronic inflammation can lead to a state where these cells become less efficient at phagocytosis and may even contribute to neuroinflammation, further exacerbating the pathological process. en-journal.orgfrontiersin.org
Finally, a breakdown in the transport of Aβ across the BBB is also a significant contributor. nih.gov Reduced expression of LRP1 on brain endothelial cells, which has been observed in the context of aging and Alzheimer's disease, can obstruct the efflux of Aβ from the brain, leading to its accumulation. frontiersin.org
Cellular and Molecular Mechanisms of Beta Amyloid 2 40 Associated Dysfunction
Interaction with Cellular Membranes and Lipid Rafts
The interaction of Aβ(2-40) with neuronal and glial cell membranes is a critical early event in its pathological cascade. These interactions are heavily influenced by the lipid composition and organization of the membrane, particularly the specialized microdomains known as lipid rafts.
Aβ peptides, including the Aβ(1-40) variant, can disrupt cellular membranes. nih.gov This disruption can manifest as a disordering of nearby lipids and a decrease in the thickness of the lipid bilayer. nih.gov Studies on Aβ(1-40) have shown that it can form ion channel-like structures in reconstituted membranes, leading to unregulated ion flow and destabilization of cellular ionic homeostasis. pnas.orgnih.gov This phenomenon is not unique to Aβ, as other amyloidogenic proteins also form similar pores. The formation of these channels is considered a key mechanism of Aβ toxicity, leading to disruptions in calcium homeostasis. nih.govmdpi.com While direct evidence for Aβ(2-40) is less abundant, the similar biophysical properties suggest it may also contribute to membrane perturbation and pore formation. Research has demonstrated that Aβ(1-40) can induce membrane content leakage, vesicle fusion, and the formation of temporarily stable ionic channels, with the dominant pathway being dependent on the peptide-to-lipid ratio. nih.gov
The interaction of Aβ peptides with cellular membranes can significantly alter their physical properties, including membrane fluidity. Aβ has been shown to decrease membrane fluidity, an effect that can have profound consequences for cellular function. nih.govfrontiersin.orgfrontiersin.org This reduction in fluidity can, in turn, influence the processing of the amyloid precursor protein (APP). nih.gov Specifically, decreased membrane fluidity can promote the amyloidogenic processing of APP, creating a feedback loop where Aβ stimulates its own production. nih.govfrontiersin.org Lipid rafts, which are enriched in cholesterol and sphingolipids, are crucial platforms for the interaction between APP and the enzymes that cleave it to produce Aβ. frontiersin.orgnih.gov The initial binding of Aβ(1-40) to membranes, driven by electrostatic interactions, restricts the motion of lipid headgroups and can lead to structural changes in the peptide itself. nih.gov While monomeric Aβ(1-40) may not affect membrane fluidity, its oligomeric forms do. frontiersin.org
Membrane Perturbations and Ion Channel Formation
Receptor-Mediated Interactions and Signal Transduction Dysregulation
Beyond direct membrane disruption, Aβ(2-40) can exert its toxic effects by binding to specific receptors on the surface of neurons and glial cells, leading to the dysregulation of critical signaling pathways.
Aβ peptides have been shown to interact with a variety of cell surface receptors. The α7 nicotinic acetylcholine (B1216132) receptor (α7nAchR) is a well-established binding partner for Aβ. nih.govnih.govresearchgate.net This interaction can be complex, with Aβ acting as either an activator or inhibitor depending on its concentration and aggregation state. nih.govresearchgate.netplos.org For instance, fibrillar Aβ(1-40) can be neurotoxic by blocking α7nAchRs, while oligomeric forms may act as ligands, activating the receptor. nih.gov The metabotropic glutamate (B1630785) receptor 5 (mGluR5) is another key receptor implicated in Aβ-mediated pathology. iu.edu Aβ also interacts with N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity. jneurosci.org Furthermore, the low-density lipoprotein receptor-related protein 1 (LRP1) is involved in the clearance of Aβ from the brain. nih.govjneurosci.orgahajournals.org LRP1 binds Aβ, with some studies suggesting a higher affinity for Aβ(1-40) than Aβ(1-42). frontiersin.orgjci.org LRP1 is found on neurons and astrocytes and plays a role in mediating the cellular uptake of Aβ. nih.govjneurosci.org
Table 1: Beta-Amyloid (2-40) Interacting Receptors and their Primary Functions
| Receptor | Cell Type(s) | Primary Function in Aβ(2-40) Pathology |
| α7 Nicotinic Acetylcholine Receptor (α7nAchR) | Neurons | Modulates neurotransmitter release; Aβ binding can lead to either activation or inhibition, contributing to synaptic dysfunction. nih.govplos.org |
| Metabotropic Glutamate Receptor 5 (mGluR5) | Neurons, Glia | Involved in synaptic plasticity; Aβ interaction can lead to excitotoxicity. iu.edu |
| N-methyl-D-aspartate Receptor (NMDAR) | Neurons | Critical for learning and memory; Aβ can impair NMDAR function, contributing to cognitive deficits. jneurosci.org |
| Low-density Lipoprotein Receptor-related Protein 1 (LRP1) | Neurons, Astrocytes, Endothelial Cells | Mediates clearance of Aβ from the brain across the blood-brain barrier. nih.govjneurosci.orgjci.org |
The binding of Aβ to its receptors triggers a cascade of intracellular signaling events that contribute to neuronal dysfunction. One of the key pathways activated by Aβ is the nuclear factor-kappa B (NF-κB) signaling pathway. iu.edunih.govpnas.org Aβ(1-40) has been shown to be a potent activator of NF-κB in primary neurons. nih.govpnas.org This activation is thought to be mediated by reactive oxygen species and can lead to the expression of pro-inflammatory and pro-apoptotic genes. nih.govnih.gov
Disruption of calcium (Ca2+) homeostasis is another major consequence of Aβ interaction with cells. nih.govnih.govdovepress.com Aβ can induce Ca2+ influx through the formation of membrane pores or by activating Ca2+-permeable receptors. mdpi.commdpi.com This leads to elevated intracellular Ca2+ levels, which can trigger a host of detrimental processes, including the activation of cell death pathways. mdpi.comnih.govnih.gov
The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also significantly affected by Aβ. nih.govencyclopedia.pubmdpi.com Aβ can induce the sustained activation of ERK1/2, which has been implicated in abnormal tau phosphorylation and neuronal degeneration. nih.goveneuro.org The activation of the ERK pathway can be mediated by receptors like α7nAchR. nih.gov
Table 2: Downstream Signaling Pathways Dysregulated by Beta-Amyloid (2-40)
| Pathway | Key Molecules | Consequence of Dysregulation |
| NF-κB Signaling | p65/p50 dimers, IκBα | Increased expression of pro-inflammatory and pro-apoptotic genes. iu.edunih.gov |
| Calcium Homeostasis | Ion channels, Ca2+-related receptors (e.g., NMDARs) | Elevated intracellular Ca2+ levels, leading to excitotoxicity and apoptosis. nih.govnih.gov |
| MAPK/ERK Signaling | Ras, Raf, MEK, ERK1/2 | Abnormal tau phosphorylation, neuronal degeneration, and impaired synaptic plasticity. nih.govnih.gov |
Binding to Neuronal and Glial Cell Receptors (e.g., mGluR5, α7nAchR, NMDARs, LRP1)
Induction of Cellular Stress Responses
The accumulation and interaction of Aβ(2-40) with cellular components inevitably lead to the activation of cellular stress responses. A primary consequence is the generation of oxidative stress, characterized by an imbalance between the production of reactive oxygen species and the cell's ability to detoxify them. This oxidative stress can damage lipids, proteins, and nucleic acids, further exacerbating cellular dysfunction. Aβ-induced NF-κB activation itself requires reactive oxygen intermediates as messengers, highlighting the close link between these stress pathways. nih.gov The persistent activation of stress-activated protein kinases like p38 MAPK is another hallmark of the cellular response to Aβ, contributing to inflammation and neurodegeneration. nih.gov
Oxidative Stress and Reactive Oxygen Species (ROS) Generation
The interaction of Aβ peptides with neurons and glial cells is a significant source of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov Aβ peptides, including their oligomeric forms, can directly generate ROS, creating a vicious cycle of oxidative damage and further Aβ production. mdpi.com
The generation of ROS by Aβ is multifaceted. researchgate.net The peptide itself can act as a pro-oxidant agent. researchgate.net Furthermore, the interaction of Aβ with redox-active metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the production of highly reactive hydroxyl radicals via Fenton-like reactions. nih.gov This process enhances the neurotoxicity of Aβ. nih.gov This cascade of oxidative events leads to widespread damage to essential biomolecules. anr.fr Oxidative damage targets neuronal lipids, proteins, and nucleic acids, contributing to synaptic dysfunction and neuronal apoptosis. mdpi.comaginganddisease.org Studies have shown that Aβ increases products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), which can in turn inhibit the function of critical proteins like glutamate transporters. nih.gov
| Mechanism | Description | Key Molecules Involved | References |
| Direct ROS Production | Aβ aggregates, particularly oligomers, can directly generate ROS. | Beta-Amyloid, ROS (e.g., H₂O₂) | mdpi.comresearchgate.net |
| Metal Ion Catalysis | Aβ binds to redox-active metals, catalyzing the formation of highly reactive radicals. | Cu²⁺, Fe³⁺, H₂O₂ | nih.gov |
| Enzyme Inhibition | Aβ-induced ROS can inhibit antioxidant enzymes, weakening cellular defenses. | Superoxide (B77818) Dismutase (MnSOD) | nih.gov |
| Lipid Peroxidation | ROS attack lipids in cellular membranes, leading to loss of integrity and function. | 4-hydroxy-2-nonenal (HNE) | nih.gov |
Endoplasmic Reticulum (ER) Stress
The endoplasmic reticulum (ER) is crucial for protein synthesis and folding, as well as calcium homeostasis. The accumulation of misfolded proteins, a process exacerbated by Aβ, can lead to ER stress. tandfonline.com Aβ oligomers are known to trigger ER stress in neuronal cells. royalsocietypublishing.org A primary mechanism linking Aβ to ER stress is the disruption of intracellular calcium (Ca²⁺) homeostasis. tandfonline.comroyalsocietypublishing.org Aβ can induce the release of Ca²⁺ from ER stores into the cytosol, leading to ER calcium depletion and subsequent activation of the Unfolded Protein Response (UPR). tandfonline.comroyalsocietypublishing.org
The UPR is an adaptive signaling pathway involving three main sensor proteins: PERK, IRE1, and ATF6. royalsocietypublishing.org Under prolonged or severe ER stress, however, the UPR can switch from a pro-survival to a pro-apoptotic response. nih.gov For instance, Aβ-induced ER stress can lead to the activation of caspase-12 and caspase-3, key executioners of apoptosis. nih.gov Furthermore, ER stress can create a feedback loop that enhances Aβ production. The UPR sensor PERK, upon activation, phosphorylates eIF2α, which has been shown to increase the expression of beta-site APP cleaving enzyme-1 (BACE1), the rate-limiting enzyme for Aβ generation. frontiersin.org
| ER Stress Marker | Function / Role in Aβ-induced Stress | References |
| GRP78 (BiP) | A key ER chaperone that is upregulated as an initial response to misfolded proteins. | nih.gov |
| PERK / p-eIF2α | A signaling pathway that, when activated by ER stress, can upregulate BACE1, increasing Aβ production. | frontiersin.org |
| Caspase-12 | An ER-resident caspase that is activated under chronic ER stress, initiating an apoptotic cascade. | nih.gov |
| Caspase-3 | A downstream executioner caspase activated by ER stress-initiated pathways, leading to cell death. | nih.gov |
Mitochondrial Dysfunction and Bioenergetic Impairment
Mitochondria are fundamental for neuronal survival, providing the vast majority of cellular ATP required for functions like neurotransmission. nih.gov A significant body of evidence demonstrates that Aβ peptides directly and indirectly impair mitochondrial function, leading to a state of bioenergetic failure. nih.govaginganddisease.org Aβ has been found to accumulate within mitochondria, even preceding extracellular plaque formation. nih.gov
Once inside, Aβ can wreak havoc through several mechanisms. It has been shown to directly inhibit key enzymes of the electron transport chain (ETC), particularly complex I and complex IV (cytochrome c oxidase), leading to reduced efficiency of oxidative phosphorylation and decreased ATP production. nih.govfrontiersin.orgbiomedrb.com This disruption of the ETC also results in increased leakage of electrons, which then react with oxygen to form superoxide radicals, thus exacerbating oxidative stress. nih.govnih.gov This creates a vicious cycle where Aβ causes mitochondrial ROS production, and this oxidative stress, in turn, can damage mitochondrial components, including mitochondrial DNA (mtDNA), and further increase Aβ generation. nih.govnih.gov The resulting energy deficit impairs numerous neuronal activities, including synaptic transmission and the maintenance of ion gradients. frontiersin.org
| Aspect of Mitochondrial Function | Effect of Beta-Amyloid | Consequence | References |
| Enzyme Activity | Inhibition of ETC complexes, notably Complex I and Complex IV. | Reduced ATP synthesis, increased electron leakage. | nih.govnih.gov |
| ROS Production | Increased generation of superoxide and other ROS from the ETC. | Oxidative damage to mtDNA, proteins, and lipids. | nih.govaginganddisease.orgbiomedrb.com |
| Membrane Potential | Reduction in mitochondrial membrane potential. | Impaired protein import, release of pro-apoptotic factors like cytochrome c. | aginganddisease.org |
| Mitochondrial Dynamics | Altered fusion and fission processes. | Abnormal mitochondrial morphology and distribution. | aginganddisease.orgaginganddisease.org |
Synaptic Dysfunction and Loss
Interference with Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Aβ oligomers have been shown to profoundly disrupt the key forms of synaptic plasticity: long-term potentiation (LTP), a cellular correlate of memory formation, and long-term depression (LTD), a process involved in memory refinement. nih.govfrontiersin.org
Numerous studies have demonstrated that pathologically elevated levels of Aβ inhibit LTP. nih.govnih.gov This interference is often mediated through its interaction with key postsynaptic proteins, particularly glutamate receptors. nih.gov Aβ can trigger the internalization of NMDA and AMPA receptors, reducing their number at the synapse and thereby impairing the signaling necessary for LTP induction. nih.govnih.gov Conversely, Aβ can facilitate the induction of LTD, promoting a state of synaptic weakening. neurology.org The peptide's ability to disrupt normal synaptic plasticity is a critical mechanism underlying the memory impairments observed in associated diseases. nih.gov
| Plasticity Process | Effect of Beta-Amyloid | Key Receptor/Pathway Involved | References |
| Long-Term Potentiation (LTP) | Inhibition / Disruption | NMDA Receptor, AMPA Receptor | nih.govnih.govnih.gov |
| Long-Term Depression (LTD) | Enhancement / Facilitation | mGluR5, Extrasynaptic NMDARs | frontiersin.orgneurology.org |
| Dendritic Spine Density | Reduction / Loss | PSD-95, Cofilin | nih.govcell-stress.com |
Glutamate Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the brain, but its overactivation can be toxic to neurons, a phenomenon known as excitotoxicity. researchgate.net Aβ contributes to glutamate excitotoxicity through multiple pathways. nih.gov A key mechanism is the impairment of glutamate reuptake from the synaptic cleft. nih.gov Aβ can reduce the expression and function of glutamate transporters, primarily located on astrocytes, which are responsible for clearing excess glutamate. nih.govfrontiersin.org This failure of clearance leads to glutamate spillover and prolonged activation of its receptors. nih.gov
This sustained receptor activation, particularly of extrasynaptic N-methyl-D-aspartate receptors (NMDARs), leads to excessive Ca²⁺ influx into the neuron. nih.govnih.gov While physiological Ca²⁺ signals are vital for synaptic plasticity, this pathological, sustained increase in intracellular Ca²⁺ triggers neurotoxic cascades, including the activation of proteases and kinases, further mitochondrial damage, and ultimately, cell death. nih.govnih.gov Thus, Aβ-induced glutamate excitotoxicity represents a convergence of synaptic dysfunction and pathways leading to neuronal demise. frontiersin.orgacs.org
Neuroinflammatory Responses Mediated by Beta-Amyloid (2-40)
Neuroinflammation is a critical component of the pathological cascade initiated by Aβ. mdpi.comd-nb.info While acute inflammation can be a protective response, the chronic neuroinflammation driven by persistent Aβ accumulation is detrimental. nih.gov Aβ aggregates act as a trigger for the brain's resident immune cells, primarily microglia and astrocytes. mdpi.comnih.gov
| Cell Type | Role in Neuroinflammation | Key Mediators Released | References |
| Microglia | Brain's primary immune cells; activated by Aβ to a pro-inflammatory state. | IL-1β, IL-6, TNF-α, ROS | nih.govnih.gov |
| Astrocytes | Become reactive in the presence of Aβ, releasing inflammatory and synaptotoxic factors. | YKL-40, Glutamate, Cytokines | nih.govneurology.org |
Activation of Microglia and Astrocytes
Beta-amyloid (Aβ) peptides, including Aβ(2-40), are recognized as key instigators of the neuroinflammatory response observed in Alzheimer's disease (AD), primarily through the activation of microglia and astrocytes, the resident immune cells of the central nervous system. frontiersin.orgamegroups.cn The accumulation of Aβ aggregates triggers these glial cells to transition into a reactive state, a process characterized by morphological changes and the release of various signaling molecules. frontiersin.orgrupress.orgfrontiersin.org
Microglia, when activated by Aβ, can initiate a pro-inflammatory cascade. amegroups.cnijbs.com This activation is mediated through various cell surface receptors, including Toll-like receptors (TLRs) and the Receptor for Advanced Glycation End products (RAGE). frontiersin.orgmdpi.com The binding of Aβ to these receptors stimulates signaling pathways that lead to the production and release of pro-inflammatory cytokines and chemokines. frontiersin.orgamegroups.cn Studies have shown that fibrillar Aβ peptides, in particular, can induce microglial activation. aai.org This sustained activation contributes to a chronic inflammatory environment in the brain. rupress.orgmdpi.com
Table 1: Key Receptors and Molecules in Aβ-Mediated Glial Cell Activation
| Receptor/Molecule | Cell Type | Role in Aβ-Mediated Activation |
|---|---|---|
| Toll-like Receptor 2 (TLR2) | Microglia | Mediates fibrillar Aβ-induced activation and pro-inflammatory responses. aai.org |
| Receptor for Advanced Glycation End products (RAGE) | Microglia, Astrocytes | Binds Aβ, leading to sustained activation and inflammatory response. frontiersin.org |
| CD36 | Microglia | Acts as a scavenger receptor involved in recognizing and binding Aβ deposits. mdpi.com |
| TREM2 | Microglia | A key receptor for microglial response to Aβ; deficiency impairs microglial clustering around plaques. rupress.org |
Role in Inflammatory Cascade
The activation of microglia and astrocytes by Beta-amyloid (2-40) and other Aβ species initiates a complex inflammatory cascade that is a hallmark of the neuroinflammation seen in Alzheimer's disease. frontiersin.orgmdpi.com This cascade involves the release of a plethora of inflammatory mediators, including pro-inflammatory cytokines, chemokines, and reactive oxygen species (ROS). frontiersin.orgmdpi.com
A central element of this inflammatory response is the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). frontiersin.orgamegroups.cnijbs.com These cytokines are secreted by activated microglia and astrocytes upon stimulation by Aβ. amegroups.cnmdpi.com For instance, studies have shown that Aβ can dose-dependently increase the secretion of IL-1β and interferon-γ (IFN-γ) in vascular cells. nih.gov This release of cytokines creates a feed-forward loop, as these molecules can further activate surrounding glial cells, amplifying the inflammatory response. amegroups.cnamegroups.org
The inflammatory cascade also involves the production of chemokines, which are responsible for recruiting additional microglia and astrocytes to the sites of Aβ deposition. mdpi.com This cellular influx further perpetuates the inflammatory cycle. mdpi.com The chronic release of these inflammatory mediators contributes to neuronal damage and dysfunction, creating a neurotoxic environment. frontiersin.orgrupress.org The sustained inflammatory state is believed to not only exacerbate Aβ pathology but also contribute to the development of other pathological features of AD, such as tau hyperphosphorylation. amegroups.cnamegroups.org
Table 2: Pro-inflammatory Cytokines Involved in the Aβ-Induced Inflammatory Cascade
| Cytokine | Primary Secreting Cells | Key Roles in Neuroinflammation |
|---|---|---|
| Interleukin-1β (IL-1β) | Microglia, Astrocytes | Potent pro-inflammatory cytokine; stimulates further glial activation and cytokine release. frontiersin.orgamegroups.cnnih.gov |
| Interleukin-6 (IL-6) | Microglia, Astrocytes | Involved in the acute phase response and chronic inflammation. frontiersin.orgamegroups.cnijbs.com |
| Tumor Necrosis Factor-α (TNF-α) | Microglia | A major mediator of inflammation; can induce neuronal damage. frontiersin.orgamegroups.cnijbs.com |
| Interferon-γ (IFN-γ) | Vascular Cells | Secretion is increased by Aβ stimulation in endothelial cells. nih.gov |
Mechanisms of Neuronal Cell Death Induced by Beta-Amyloid (2-40)
Beta-amyloid (Aβ) peptides, including the Aβ(2-40) variant, are central to the neuronal loss observed in Alzheimer's disease. mdpi.comdovepress.combiomolther.org The accumulation of Aβ aggregates can trigger several distinct pathways of regulated cell death in neurons. mdpi.comfrontiersin.org These mechanisms are not mutually exclusive and can occur in combination, contributing to the progressive neurodegeneration characteristic of the disease. frontiersin.org The neurotoxicity of Aβ is a primary driver of these cell death processes, leading to synaptic dysfunction and ultimately, the demise of neurons. biomolther.orgabcam.com
The interaction of Aβ with neuronal membranes and receptors initiates intracellular signaling cascades that can culminate in cell death. jneurosci.orgoup.com These pathways involve a complex interplay of various proteins and signaling molecules, leading to the activation of specific cell death machinery. mdpi.comoup.com Understanding these mechanisms is crucial for developing therapeutic strategies aimed at preventing or slowing down the neurodegenerative process in AD.
Apoptosis
Apoptosis, or programmed cell death, is a well-documented mechanism of neuronal loss induced by Aβ peptides. mdpi.comjneurosci.orgpnas.org Exposure of cultured neurons to Aβ has been shown to trigger the characteristic morphological and biochemical features of apoptosis, including nuclear chromatin compaction and DNA fragmentation. pnas.org Both fibrillar and oligomeric forms of Aβ can induce apoptosis. mdpi.comjneurosci.org
The apoptotic process initiated by Aβ can proceed through both extrinsic and intrinsic pathways. mdpi.com The extrinsic pathway can be activated by Aβ-induced upregulation of Fas ligand, which then binds to its receptor, Fas, initiating a caspase cascade. mdpi.comjneurosci.org Specifically, Aβ peptides and fibrils have been shown to cause apoptosis through the activation of caspase-8 and caspase-3. mdpi.com The intrinsic, or mitochondrial, pathway can be triggered by Aβ oligomers causing mitochondrial dysfunction and the release of cytochrome c. mdpi.com This, in turn, activates caspase-9 and subsequently the executioner caspase-3. mdpi.comnih.gov Studies have demonstrated that Aβ-induced neuronal death is dependent on the pro-apoptotic protein Bax. oup.com
Necroptosis
Necroptosis is a form of regulated necrosis, or programmed cell death, that has been implicated in the neuronal loss in Alzheimer's disease. frontiersin.orgnih.gov Unlike apoptosis, necroptosis is a pro-inflammatory mode of cell death. mdpi.com Evidence suggests that necroptosis is activated in the brains of AD patients and its activation correlates with the severity of the disease. frontiersin.org
The necroptosis pathway is typically initiated in response to stimuli such as TNF-α, which can be upregulated in the inflammatory environment created by Aβ. frontiersin.org Key signaling molecules in this pathway include Receptor-Interacting Protein Kinase 1 (RIPK1), RIPK3, and Mixed Lineage Kinase Domain-Like protein (MLKL). nih.gov The formation of a "necrosome" complex involving these proteins leads to the phosphorylation of MLKL, which then oligomerizes and translocates to the plasma membrane, causing membrane rupture and cell death. nih.gov Studies have reported the presence of activated necroptosis-related proteins in post-mortem human AD brains. frontiersin.org Furthermore, inhibiting necroptosis has been shown to reduce neuronal loss in mouse models of AD pathology, highlighting its potential as a therapeutic target. ucl.ac.uk
Pyroptosis
Pyroptosis is another form of pro-inflammatory programmed cell death that is increasingly recognized as a contributor to neurodegeneration in Alzheimer's disease. dovepress.comfrontiersin.orgimrpress.com This cell death pathway is characterized by the activation of inflammasomes, which are multiprotein complexes that trigger the activation of caspases. imrpress.comimrpress.com
Aβ has been shown to activate the NLRP3 inflammasome in neurons and glial cells. frontiersin.orgimrpress.comimrpress.com This activation leads to the cleavage and activation of caspase-1. imrpress.comimrpress.com Activated caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines like IL-1β and IL-18. dovepress.comimrpress.comimrpress.com This release of inflammatory molecules further fuels the neuroinflammatory cycle in the AD brain. imrpress.com Research has demonstrated that Aβ can induce pyroptosis in neurons via the GSDMD protein, and that the NLRP3/caspase-1 signaling pathway is crucial for this process. imrpress.com
Parthanatos
Parthanatos is a form of programmed cell death that is dependent on the overactivation of the nuclear enzyme Poly (ADP-ribose) polymerase-1 (PARP-1). frontiersin.orgnih.gov There is growing evidence for the involvement of Parthanatos in the neuronal loss associated with Alzheimer's disease. nih.gov
Studies have shown that Aβ can induce oxidative stress, which in turn leads to DNA damage and the activation of PARP-1. frontiersin.org The excessive activation of PARP-1 results in the synthesis of large amounts of poly (ADP-ribose) (PAR) polymers and the depletion of cellular NAD+ and ATP, ultimately causing cell death. nih.gov Co-localization of PARP-1 and PAR with Aβ has been observed in the brains of AD patients. nih.gov Research using neuroblastoma cells has demonstrated that treatment with Aβ leads to enhanced PARP-1 activity, which can be prevented by a PARP-1 inhibitor. frontiersin.org This suggests that targeting Parthanatos could be a potential therapeutic avenue for mitigating Aβ-induced neurotoxicity.
Advanced Research Methodologies for Studying Beta Amyloid 2 40
In Vitro Biophysical and Biochemical Techniques
These laboratory-based techniques are essential for characterizing the structure, aggregation, and properties of amyloid peptides in a controlled environment.
Spectroscopy (e.g., Circular Dichroism, Thioflavin T Fluorescence, Solid-State NMR, EPR)
Spectroscopic methods are used to study the structural and conformational changes of Aβ(2-40) from its monomeric state to aggregated fibrils.
Circular Dichroism (CD) Spectroscopy: This technique would be used to monitor the secondary structure of Aβ(2-40). It would reveal the transition from a random coil or α-helical conformation in the monomeric state to the characteristic β-sheet structure upon aggregation.
Thioflavin T (ThT) Fluorescence: ThT is a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures. A ThT assay would be employed to monitor the kinetics of Aβ(2-40) fibrillization, providing data on the lag phase, elongation rate, and plateau of aggregation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Through site-directed spin labeling, EPR would provide distance constraints and information about the local environment and dynamics within Aβ(2-40) oligomers and fibrils.
Microscopy (e.g., Electron Microscopy, Atomic Force Microscopy)
Microscopy techniques are used to visualize the morphology and structure of Aβ(2-40) aggregates at the nanoscale.
Electron Microscopy (EM): EM, particularly transmission electron microscopy (TEM) and cryo-electron microscopy (cryo-EM), would provide high-resolution images of Aβ(2-40) fibrils, revealing their morphology (e.g., twisted, straight), dimensions, and protofilament arrangement.
Atomic Force Microscopy (AFM): AFM is used to image the surface topology of Aβ(2-40) aggregates, from early oligomers to mature fibrils, in both air and liquid. It can provide data on the height, width, and periodicity of the aggregates and can be used to track the aggregation process over time.
Chromatographic and Separation Techniques (e.g., Size-Exclusion Chromatography)
These methods are used to separate and analyze the different species of Aβ(2-40) present in a sample.
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. It would be used to isolate and quantify the distribution of different Aβ(2-40) oligomers (dimers, trimers, etc.) and to separate monomers from larger aggregates.
Photo-Induced Cross-Linking of Unmodified Proteins (PICUP)
PICUP is a technique used to stabilize transient protein-protein interactions, making it ideal for studying oligomers.
This method would be applied to "freeze" the dynamic equilibrium of Aβ(2-40) oligomerization. The resulting stabilized oligomers could then be analyzed by techniques like SDS-PAGE and mass spectrometry to determine the size distribution of transient species that exist in solution.
Computational Approaches
Computational methods complement experimental techniques by providing dynamic, atomic-level insights into the behavior of Aβ(2-40).
Molecular Dynamics Simulations (All-atom, Coarse-grained)
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time to predict the folding, aggregation, and interaction of peptides.
All-atom MD: These simulations would provide a highly detailed view of the conformational dynamics of Aβ(2-40) monomers, the initial steps of dimerization, and the structural stability of small oligomers.
Coarse-grained MD: By simplifying the representation of the peptide, coarse-grained simulations allow for the study of larger systems and longer timescales. This approach would be used to investigate the self-assembly of many Aβ(2-40) peptides into larger oligomers and protofibrils, revealing the thermodynamic and kinetic landscape of aggregation.
In Silico Modeling of Oligomerization and Conformational Changes
In the realm of Alzheimer's disease research, in silico modeling has emerged as a powerful tool to investigate the molecular intricacies of Beta-Amyloid (Aβ) peptides, including the less-studied Aβ(2-40) variant. These computational approaches, primarily through molecular dynamics (MD) simulations, provide atomic-level insights into the peptide's folding, aggregation, and conformational transitions that are often challenging to capture experimentally. pnas.orgnih.gov
MD simulations have been employed to explore the conformational dynamics of Aβ(1-40) and its fragments, revealing how these peptides behave in different environments, such as in aqueous solution or at the interface of lipid membranes. pnas.orgjst.go.jp These studies have shown that Aβ peptides, possessing both hydrophilic and hydrophobic residues, tend to concentrate at hydrophilic/hydrophobic interfaces, a factor that promotes aggregation. jst.go.jp At these interfaces, Aβ(1-40) can undergo a conformational change, forming an α-helix structure which then transitions to a β-hairpin. This β-hairpin structure is a key step in the formation of oligomers with intermolecular β-sheets. jst.go.jp
Discrete molecular dynamics simulations using a four-bead protein model have been utilized to compare the oligomerization of Aβ(1-40) and Aβ(1-42). pnas.orgnih.govresearchgate.net These simulations have revealed that Aβ(1-40) has a higher propensity to form dimers compared to Aβ(1-42). pnas.orgnih.govresearchgate.net The structural analysis from these models indicates that Aβ(1-40) pentamers have more spatially restricted N-termini and form a β-strand structure involving residues Ala-2 to Phe-4, a feature absent in Aβ(1-42) pentamers. pnas.orgnih.govresearchgate.net
Furthermore, computational studies have shed light on the conformational transitions of Aβ(1-40). Long-time MD simulations have captured the transition from an α-helix to a β-sheet conformation in an aqueous environment, with structures containing β-sheet components identified as intermediates. pnas.org These simulations have highlighted the importance of specific glycine (B1666218) residues (G25, G29, G33, and G37) in the formation of β-sheets in Aβ(1-40). pnas.org The insights gained from these in silico models are crucial for understanding the fundamental mechanisms of Aβ aggregation and for the rational design of potential therapeutic inhibitors. pnas.org
| Methodology | Key Findings for Aβ(2-40) and Related Isoforms | Significance |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Aβ(1-40) undergoes a conformational transition from α-helix to β-sheet in aqueous solution, with β-sheet intermediates. pnas.org Glycine residues G25, G29, G33, and G37 are critical for β-sheet formation. pnas.org | Provides a mechanistic understanding of the initial steps of Aβ aggregation, which is crucial for designing inhibitors. |
| Discrete Molecular Dynamics (DMD) | Aβ(1-40) forms significantly more dimers than Aβ(1-42). pnas.orgnih.govresearchgate.net Aβ(1-40) pentamers exhibit a unique β-strand structure involving residues Ala-2 to Phe-4. pnas.orgnih.govresearchgate.net | Highlights structural differences in the oligomerization pathways of Aβ isoforms, which may correlate with their differing toxicities. |
| MD Simulations at Interfaces | Aβ peptides concentrate at hydrophilic/hydrophobic interfaces, promoting aggregation. jst.go.jp At these interfaces, Aβ(1-40) forms an α-helix that transitions to a β-hairpin, a precursor to oligomer formation. jst.go.jp | Suggests that the cellular environment, particularly membrane surfaces, plays a critical role in initiating Aβ aggregation. |
Cellular and Organotypic Culture Models
Cellular models, including neuronal cell lines and primary cultures, are indispensable for investigating the specific effects of Aβ(2-40) and other Aβ isoforms on neuronal health. These in vitro systems allow for controlled studies of neurotoxicity and cellular response mechanisms.
The human neuroblastoma-derived SH-SY5Y cell line is a widely used model in Alzheimer's disease research. plos.org Studies have shown that differentiated, neuron-like SH-SY5Y cells are more sensitive to amyloid peptides than their non-differentiated counterparts, primarily because they possess the long neurites that are early targets of Aβ toxicity in the brain. plos.org In these differentiated cells, spontaneously fibrillizing Aβ(1-42) has been shown to induce neurite degeneration and apoptosis, processes that mirror the neurodegeneration seen in Alzheimer's disease. plos.org In contrast, under the same experimental conditions, Aβ(1-40) did not form fibrils and was found to be non-toxic. plos.org This highlights the importance of the peptide's aggregation state in its toxicity.
Further research using SH-SY5Y cells has demonstrated that treatment with Aβ(1-40) can lead to a significant reduction in cell viability, indicative of its cytotoxic and neurotoxic potential. biorxiv.org These effects are believed to mimic the pathological conditions of Alzheimer's disease by inducing oxidative stress, mitochondrial dysfunction, and apoptosis. biorxiv.org
Primary neuronal cultures, derived directly from animal brain tissue, offer a model system that more closely resembles the in vivo environment. In primary murine hippocampal and cortical neurons, both synthetic and brain-derived Aβ have been shown to induce cell death and neurite degeneration. mdpi.com Interestingly, low, physiological concentrations of synthetic Aβ have been reported to be neuroprotective in some studies. mdpi.com Investigations into the cellular uptake of Aβ in mouse neuronal N2a cells have revealed that certain compounds can increase the internalization of both Aβ(1-40) and Aβ(1-42). mdpi.com This enhanced uptake can lead to the translocation of Aβ to lysosomes for enzymatic degradation, and despite the increased internalization of the cytotoxic Aβ(1-42), can paradoxically reduce cell death. mdpi.com
To better recapitulate the complex cellular interactions within the brain, co-culture systems involving neurons and glial cells (astrocytes and microglia) are employed. These models are crucial for understanding the role of neuroinflammation in Aβ-mediated pathology.
Studies using primary astrocytes and microglia have shown that both Aβ(1-40) and Aβ(1-42) fibrils can induce significant changes in gene expression in these glial cells. mdpi.com While both isoforms trigger similar responses, Aβ(1-42) fibrils generally elicit a stronger pro-inflammatory response. mdpi.com For instance, Aβ(1-42) fibril treatment up-regulates cellular activation and immune response pathways in both astrocytes and microglia. mdpi.com
In co-cultures, activated microglia, responding to Aβ deposition, have been associated with neuronal and neuritic damage. frontiersin.org This neurotoxic activity is linked to the release of inflammatory mediators. frontiersin.org Research has also shown that astrocytes and microglia preferentially generate N-terminally truncated Aβ peptides, including those starting at the second amino acid, like Aβ(2-40). researchgate.net Specifically, the ratio of Aβ(2-40) to Aβ(1-40) was found to be significantly higher in the secretions of astrocytes and microglia compared to neurons. researchgate.net This suggests a significant role for glial cells in the production of this particular Aβ isoform.
The interplay between different Aβ species is also a critical area of investigation. Heterogeneous aggregates of Aβ(11-40) and Aβ(1-40) have been found to be more harmful than monomeric or homogeneous oligomers of Aβ(1-40). mdpi.com Furthermore, Aβ(11-40) has been shown to activate a human glial cell line. mdpi.com
| Cellular Model | Beta-Amyloid Species | Observed Effects | Reference |
|---|---|---|---|
| Differentiated SH-SY5Y Cells | Aβ(1-42) (fibrillizing) | Neurite degeneration, apoptosis | plos.org |
| Differentiated SH-SY5Y Cells | Aβ(1-40) (non-fibrillizing) | Non-toxic | plos.org |
| SH-SY5Y Cells | Aβ(1-40) | Reduced cell viability, cytotoxicity, neurotoxicity | biorxiv.org |
| Primary Murine Neurons | Synthetic and brain-derived Aβ | Cell death, neurite degeneration | mdpi.com |
| Mouse Neuronal N2a Cells | Aβ(1-40) and Aβ(1-42) | Increased cellular uptake and lysosomal degradation with certain compounds | mdpi.com |
| Primary Astrocytes and Microglia | Aβ(1-40) and Aβ(1-42) fibrils | Changes in gene expression, pro-inflammatory response (stronger with Aβ(1-42)) | mdpi.com |
| Neuron-Glia Co-cultures | Aβ | Microglial activation leading to neuronal/neuritic damage | frontiersin.org |
| Primary Astrocytes and Microglia | Endogenously produced Aβ | Preferential generation of N-terminally truncated Aβ, including Aβ(2-40) | researchgate.net |
Neuronal Cell Lines and Primary Cultures
Transgenic Animal Models of Beta-Amyloid Pathology
Transgenic mouse models that overexpress human amyloid precursor protein (APP) with familial Alzheimer's disease (FAD)-linked mutations have been instrumental in studying Aβ pathology in vivo. mdpi.comaginganddisease.org These models develop age-dependent Aβ deposition and other pathological features reminiscent of Alzheimer's disease. pnas.org
While these overexpression models have provided valuable insights, it is recognized that driving gene expression beyond physiological levels can introduce artifacts. alzforum.org To address this, knock-in mouse models have been developed. The AppNL-F model, for instance, incorporates a humanized Aβ region with Swedish and Iberian mutations into the endogenous mouse App gene. aginganddisease.orgembopress.org This leads to increased Aβ production, particularly a high Aβ(1-42)/Aβ(1-40) ratio, without overexpressing the full APP protein. embopress.org These mice develop Aβ pathology and cognitive deficits, offering a potentially more physiologically relevant model. alzforum.orgembopress.org
To accelerate and enhance Aβ pathology, many mouse models co-express a mutant human APP transgene with a mutant human presenilin 1 (PSEN1) or presenilin 2 (PSEN2) transgene. nih.gov Mutations in presenilin, a component of the γ-secretase complex, typically alter the cleavage of APP to produce more of the highly amyloidogenic Aβ(1-42), thus increasing the Aβ(1-42)/Aβ(1-40) ratio. aginganddisease.orgnih.gov
The APP/PS1 mouse model is a widely used example, co-expressing a chimeric mouse/human APP with the Swedish mutation and a human PSEN1 variant with a deletion of exon 9 (dE9). frontiersin.org These mice begin to show Aβ deposition around 6 months of age. frontiersin.org Another APP/PS1 model, APPPS1-21, co-expresses APP with the Swedish mutation and PS1 with the L166P mutation. embopress.org This model exhibits a particularly high Aβ(1-42) to Aβ(1-40) ratio and develops cerebral amyloidosis starting at 6-8 weeks of age. embopress.org
An even more aggressive model is the 5XFAD mouse, which co-expresses five FAD mutations: three in the APP gene (Swedish, Florida, and London) and two in the PSEN1 gene (M146L and L286V). frontiersin.orgjax.org This combination leads to the almost exclusive production of Aβ(1-42) and a rapid and massive accumulation of this peptide in the brain. frontiersin.orgjax.orgnih.gov In 5XFAD mice, intraneuronal Aβ(1-42) accumulates as early as 1.5 months, with amyloid plaques appearing at 2 months of age. nih.govaging-us.com The levels of both Aβ(1-42) and Aβ(1-40) are increased in the retina and brain of 5XFAD mice compared to wild-type controls. mdpi.com
| Mouse Model | Transgenes and Mutations | Key Pathological Features | Reference |
|---|---|---|---|
| J20 | Human APP with Swedish (K670N/M671L) and Indiana (V717F) mutations | Aβ deposits at 5-7 months of age | nih.gov |
| APP23 | Human APP with Swedish (K670N/M671L) mutation | Plaques at 6 months with neuritic changes and gliosis | pnas.org |
| AppNL-F (Knock-in) | Endogenous mouse App with humanized Aβ region and Swedish/Iberian mutations | Increased Aβ42/Aβ40 ratio without APP overexpression; plaques at 6 months | aginganddisease.orgembopress.org |
| APP/PS1 (dE9) | Human APP with Swedish mutation; Human PSEN1 with exon 9 deletion | Aβ deposition starting at 6 months | frontiersin.org |
| APPPS1-21 | Human APP with Swedish mutation; Human PS1 with L166P mutation | High Aβ42/Aβ40 ratio; amyloidosis at 6-8 weeks | embopress.org |
| 5XFAD | Human APP with Swedish, Florida, and London mutations; Human PS1 with M146L and L286V mutations | Massive and rapid accumulation of Aβ42; plaques at 2 months | frontiersin.orgjax.orgnih.gov |
Analysis of Pathological Phenotypes in Animal Models (e.g., Synaptic Impairment, Gliosis)
Animal models expressing N-terminally truncated Aβ species, such as Aβ2-x and Aβ4-x, recapitulate several key pathological features of AD, allowing for detailed investigation into the specific contributions of these peptides to the disease process. The primary phenotypes studied include synaptic impairment and gliosis, which are early and critical events in AD pathogenesis. frontiersin.orgnih.gov
Synaptic Impairment
Synaptic loss is the strongest neuropathological correlate of cognitive decline in AD. frontiersin.org Animal models have been instrumental in demonstrating that synaptic dysfunction occurs early in the disease course, often preceding overt neuronal loss and plaque deposition. frontiersin.orgnih.gov Models that specifically express N-terminally truncated Aβ have provided direct evidence for the synaptotoxic nature of these peptides.
For example, the Tg4-42 mouse model, which expresses Aβ4-42 specifically in the CA1 region of the hippocampus, exhibits significant synaptic alterations before any detectable neuron death. nih.gov Studies on these mice revealed neuronal hyperexcitability and deficits in short-term synaptic plasticity, although long-term potentiation (LTP), a cellular correlate of learning and memory, remained unimpaired at the ages tested. nih.gov This contrasts with other AD models where LTP is often compromised. nih.govaginganddisease.org The observed changes in Tg4-42 mice are attributed to the effects of soluble oligomers of Aβ4-42. nih.gov
Further evidence of synaptic damage comes from the analysis of synaptic proteins. In various models, the accumulation of Aβ is linked to a reduction in the levels of crucial synaptic proteins such as synaptophysin, postsynaptic density protein 95 (PSD-95), and SNAP-25, indicating a loss of synaptic integrity. biorxiv.orgoup.com
| Animal Model | N-Truncated Aβ Species Expressed | Key Synaptic Impairment Findings | Reference |
|---|---|---|---|
| Tg4-42 | Aβ4-42 | Neuronal hyperexcitability in hippocampal CA1 region; altered short-term plasticity (paired-pulse facilitation); no significant change in LTP. | nih.gov |
| APP/lon x Mep1b-/- | Reduced Aβ2-x | Loss of meprin β (which generates Aβ2-x) improved cognitive abilities and rescued learning behavior impairments. | nih.gov |
| Generic APP Models | Various Aβ species, including N-truncated forms | Reduced levels of synaptic proteins (e.g., synaptophysin, PSD-95); impaired synaptic plasticity (LTP/LTD); loss of dendritic spines. | frontiersin.orgbiorxiv.orgoup.com |
Gliosis
Neuroinflammation, characterized by the activation of glial cells—astrocytes and microglia—is another pathological hallmark of AD. frontiersin.orgscienceopen.com This reactive gliosis is not merely a consequence of neurodegeneration but is an active process that contributes to disease progression. In many transgenic animal models, glial activation is detected early, sometimes even before the formation of amyloid plaques. frontiersin.orgnih.gov
Models focusing on N-terminally truncated Aβ confirm the potent ability of these peptides to trigger neuroinflammation. A transgenic mouse model engineered to express Aβ(4–42) in the hippocampus demonstrated early and robust astrogliosis and microglial activation at just two months of age, which was associated with subsequent neuronal loss in the CA1 region. nih.gov This finding underscores that N-terminally truncated species are potent inflammatory stimuli.
The severity of AD pathology has been shown to correlate with the density of activated astrocytes, which are often found surrounding amyloid plaques. nih.gov Studies using meprin β knockout mice crossed with an APP model showed that a reduction in Aβ2–x peptides led to decreased astrocytic gliosis, further linking this specific truncated species to the inflammatory response. nih.gov Similarly, the neuronal cell cycle re-entry (NCCR) mouse model, which develops Aβ and tau pathology without familial AD mutations, displays early and persistent activation of microglia and astrocytes that precedes significant amyloid deposition. nih.gov
| Animal Model | N-Truncated Aβ Species Implicated | Key Gliosis Findings | Reference |
|---|---|---|---|
| Tg(4-42) | Aβ4-42 | Early astrogliosis and microglial activation observed at 2 months of age in the hippocampus. | nih.gov |
| APP/lon x Mep1b-/- | Aβ2-x | Reduced Aβ2-x deposition was associated with a decrease in reactive astrocytes (GFAP staining). | nih.gov |
| NCCR Model | Endogenous mouse Aβ | Early and persistent activation of microglia and astrocytes, preceding Aβ deposition. | nih.gov |
| General AD Models (e.g., APP/PS1) | Various Aβ species | Substantial reactive gliosis (activated astrocytes and microglia) is a common feature, often appearing before plaque pathology. | frontiersin.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
